

A Researcher's Guide to 5-Iodoisatin: Cross-Referencing Experimental and Literature Data

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Compound of Interest

Compound Name: 5-Iodoisatin

Cat. No.: B1210601

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This guide provides a comprehensive comparison of experimental data for **5-Iodoisatin** with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the validation of experimental findings and ensure the quality of their research.

Physicochemical and Spectroscopic Data

A comparative summary of key experimental and literature data for **5-Iodoisatin** is presented below. This allows for a quick and effective cross-referencing of laboratory results with established values.

Property	Experimental Data	Literature Values
Melting Point	273-275 °C	272-274 °C[1], 276-280 °C[2], ~276 °C (decomposition)[3]
¹ H NMR (DMSO-d6)	δ 11.11 (s, 1H, NH), 7.88 (dd, J=8.2, 1.8 Hz, 1H, H-6), 7.76 (d, J=1.8 Hz, 1H, H-4), 6.75 (d, J=8.2 Hz, 1H, H-7)	δ 11.11 (s, 1H, NH), 7.88 (dd, 1H, J=1.8, 8.2Hz, H-6), 7.76 (d, 1H, J=1.8Hz, H-4), 6.75 (d, 1H, J=8.2 Hz, H-7)[1]
¹³ C NMR (DMSO-d6)	δ 183.7 (C-3), 159.3 (C-2), 150.7 (C-7a), 142.0 (C-6), 132.9 (C-4), 120.4 (C-3a), 115.2 (C-7), 85.8 (C-5)	δ 183.7 (C-3), 159.3 (C-2), 150.7 (C-7a), 142.0 (C 6), 132.9 (C-4), 120.4 (C-3a), 115.2 (C-7), 85.8 (C-5)[1]
Solubility	Soluble in acetone, acetic acid, and ethanol; insoluble in water.	Soluble in acetone, acetic acid, and ethanol; insoluble in water. [1][3]
Appearance	Orange solid	Orange solid[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Synthesis of **5-Iodoisatin**

A common synthetic route to **5-Iodoisatin** is the Sandmeyer reaction, followed by cyclization. A representative protocol is as follows:

- **Diazotization:** 4-Iodoaniline is diazotized using sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
- **Formation of the Isonitrosoacetanilide:** The resulting diazonium salt is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
- **Cyclization:** The intermediate is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, at elevated temperatures to yield **5-Iodoisatin**. The product is then precipitated by pouring the reaction mixture onto ice, filtered, washed, and dried.[1]

2. Melting Point Determination

The melting point is determined using a standard melting point apparatus. A small amount of the crystalline **5-Iodoisatin** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

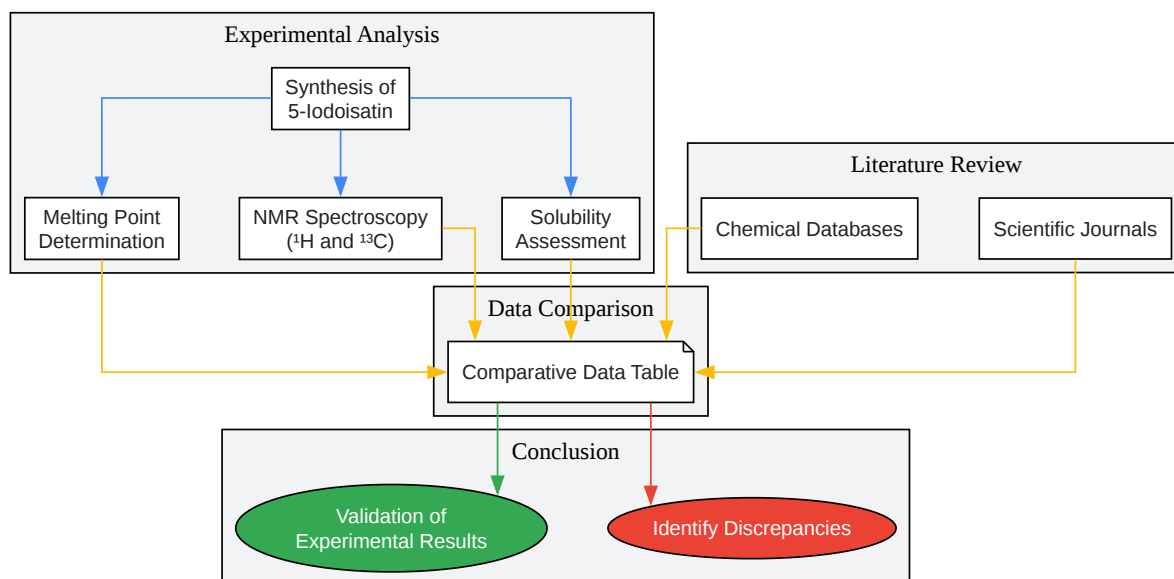
- ^1H NMR: A sample of **5-Iodoisatin** is dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). The ^1H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 200 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ^{13}C NMR: A sample of **5-Iodoisatin** is dissolved in DMSO- d_6 . The ^{13}C NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 50 MHz or higher. Chemical shifts are reported in ppm relative to TMS.

4. Solubility Assessment

A small, measured amount of **5-Iodoisatin** is added to a test tube containing a specific solvent (e.g., acetone, acetic acid, ethanol, water). The mixture is agitated and observed for dissolution at room temperature.

Logical Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimental data with literature values for **5-Iodoisatin**.



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Workflow for cross-referencing experimental and literature data.

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References

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